molecular formula C23H21Cl3N2O3S B12000108 Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate

Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate

Cat. No.: B12000108
M. Wt: 511.8 g/mol
InChI Key: OLGNYQSXWPJHJC-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate is a complex organic compound with the molecular formula C23H21Cl3N2O3S and a molecular weight of 511.858 g/mol . This compound is known for its unique structural features, which include a thiophene ring, a phenyl group, and a trichloromethyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step typically involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the thiophene ring.

    Attachment of the trichloromethyl group: This can be done using trichloromethyl reagents under controlled conditions.

    Formation of the final compound: The final step involves the coupling of the intermediate products to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the substituents attached to the thiophene ring or the phenyl group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21Cl3N2O3S

Molecular Weight

511.8 g/mol

IUPAC Name

ethyl 4-phenyl-2-[[2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H21Cl3N2O3S/c1-3-31-21(30)18-17(15-9-5-4-6-10-15)13-32-20(18)28-22(23(24,25)26)27-19(29)16-11-7-8-14(2)12-16/h4-13,22,28H,3H2,1-2H3,(H,27,29)

InChI Key

OLGNYQSXWPJHJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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